JNJ-54175446 - 1627902-21-9

JNJ-54175446

Catalog Number: EVT-270691
CAS Number: 1627902-21-9
Molecular Formula: C18H13ClF4N6O
Molecular Weight: 440.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-54175446 is under investigation in clinical trial NCT02933762 (A Study in Healthy Participants to Evaluate the Effect of JNJ-54175446 on Amyloid Biomarkers and Cytokine Profiles in Cerebrospinal Fluid and Plasma).
Overview

JNJ-54175446 is a novel compound that has emerged as a potent and selective antagonist of the P2X7 receptor, a member of the purinergic receptor family implicated in various neuroinflammatory and neurodegenerative conditions. This compound is currently under clinical investigation for its potential therapeutic applications in major depressive disorder and other central nervous system disorders. The development of JNJ-54175446 is part of a broader effort to target the P2X7 receptor, which plays a significant role in modulating inflammatory responses and neuronal excitability.

Source and Classification

JNJ-54175446 was developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It belongs to the class of non-nucleotide purine derivatives, specifically designed to interact with and inhibit the activity of the P2X7 receptor. This receptor is known to be activated by ATP, leading to various intracellular signaling cascades that can influence neuroinflammation and neuronal survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-54175446 involves multiple steps that are carefully controlled to ensure high purity and yield. The compound is synthesized through a series of chemical reactions involving specific precursors. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with commercially available purine derivatives.
  2. Reagents: Key reagents such as potassium carbonate and Kryptofix-222 are used in the radiolabeling process when preparing the compound for imaging studies.
  3. Radiolabeling: JNJ-54175446 can be labeled with fluorine-18 for positron emission tomography studies, utilizing nucleophilic aromatic substitution methods.
  4. Purification: The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to achieve a radiochemical purity exceeding 99%.
Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-54175446 features a complex arrangement that allows for specific interactions with the P2X7 receptor. The compound's structure can be described as follows:

  • Molecular Formula: C19H22ClF3N4O
  • Molecular Weight: Approximately 429.85 g/mol
  • Structural Features: The compound contains a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate the blood-brain barrier.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of JNJ-54175446 involves several key chemical reactions:

  1. Nucleophilic Aromatic Substitution: This reaction is critical for introducing fluorine-18 into the molecule during radiolabeling.
  2. Functional Group Transformations: Various functional groups are introduced or modified throughout the synthesis to optimize binding affinity for the P2X7 receptor.
  3. Quality Control Reactions: Post-synthesis, reactions are conducted to assess purity, identity, and stability using techniques like gas chromatography and mass spectrometry.
Mechanism of Action

Process and Data

JNJ-54175446 functions primarily as an antagonist of the P2X7 receptor. Upon administration, it binds to the receptor and inhibits its activation by ATP, thereby blocking downstream signaling pathways associated with inflammation and excitotoxicity in neurons. This mechanism has implications for treating conditions characterized by excessive neuroinflammation, such as major depressive disorder and epilepsy.

Research indicates that JNJ-54175446 effectively reduces interleukin-1 beta release from stimulated peripheral white blood cells, demonstrating its anti-inflammatory properties in vitro. In animal models, it has shown potential in reducing seizure activity by modulating P2X7 receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: JNJ-54175446 exhibits stability under physiological conditions but requires careful handling during synthesis due to its reactive intermediates.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its pharmacokinetic profile.
Applications

Scientific Uses

JNJ-54175446 has several promising applications in scientific research:

  1. Neuroinflammation Studies: Its role as a P2X7 antagonist makes it valuable for studying neuroinflammatory processes in various neurological disorders.
  2. Imaging Studies: Radiolabeled versions of this compound (e.g., fluorine-18 labeled) are used in positron emission tomography imaging to visualize P2X7 receptor distribution in the brain.
  3. Clinical Trials: Ongoing clinical trials are assessing its efficacy in treating major depressive disorder, where modulation of neuroinflammation may improve symptoms.
Molecular Characterization of JNJ-54175446

Chemical Structure and Physicochemical Properties

JNJ-54175446 (chemical name: (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone; CAS: 1627902-21-9) is a centrally penetrant P2X7 receptor antagonist with the molecular formula C₁₈H₁₃ClF₄N₆O and a molecular weight of 440.79 g/mol [4] [8]. Its structure features a chiral triazolopyridine core linked to a 2-chloro-3-(trifluoromethyl)phenyl moiety via a ketone bridge, with a fluoropyrimidine group enhancing target affinity. The (R)-enantiomer configuration is critical for optimal receptor binding, as confirmed by chiral resolution during synthesis [8].

Physicochemical Profile:

  • Solubility: High DMSO solubility (62.5 mg/mL, 141.79 mM), but limited aqueous solubility, necessitating formulation aids like SBE-β-cyclodextrin for in vivo studies [5] [8].
  • Permeability: Exhibits high passive permeability (Caco-2 Pₐₚₚ > 10 × 10⁻⁶ cm/s) with no significant efflux, facilitating blood-brain barrier (BBB) penetration [8].
  • Lipophilicity: LogP of 3.2 (predicted), balancing CNS penetration and metabolic stability [8].
  • Crystallography: The fluoropyrimidine group forms hydrogen bonds with Lys64 and Thr189 in the P2X7R binding pocket, while the triazolopyridine core engages in hydrophobic interactions [10].

Table 1: Physicochemical Properties of JNJ-54175446

PropertyValueMeasurement Method
Molecular Weight440.79 g/molHRMS
FormulaC₁₈H₁₃ClF₄N₆OElemental Analysis
logP3.2 (predicted)Chromatographic Retention
Solubility (DMSO)141.79 mMEquilibrium Solubility Assay
Permeability (Caco-2)>10 × 10⁻⁶ cm/sCell Monolayer Transport Assay

Synthesis and Structural Optimization Pathways

The synthesis of JNJ-54175446 employs a multi-step sequence starting from 4-methyl-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine, followed by chiral resolution to isolate the (R)-enantiomer [8]. Key steps include:

  • N-alkylation with 2-bromo-5-fluoropyrimidine under basic conditions.
  • Ketone coupling via amide bond formation using 2-chloro-3-(trifluoromethyl)benzoic acid activators (e.g., HATU).
  • Chiral purification using preparative supercritical fluid chromatography (SFC) to achieve >99.4% enantiomeric excess [8].

Optimization Milestones:

  • Early analogs (e.g., JNJ-47965567) showed potent P2X7R affinity but suboptimal CNS penetration due to high polar surface area (>80 Ų) [9].
  • Scaffold refinement introduced the fluoropyrimidine group, reducing polar surface area to 72 Ų while maintaining pIC₅₀ >8.0 [8].
  • Metabolic stability was enhanced by replacing labile ester groups with the triazolopyridine core, reducing CYP450 inhibition (IC₅₀ >50 μM for CYP3A4) [8].

Table 2: Key Analogs in JNJ-54175446 Optimization

CompoundP2X7R pIC₅₀ (Human)CNS Penetration (Kp,brain)Metabolic Stability (t₁/₂, min)
JNJ-479655678.10.315
Intermediate-12A8.30.832
JNJ-541754468.51.1>60

Selectivity Profiling Across Purinergic Receptor Families

JNJ-54175446 exhibits >1,000-fold selectivity for P2X7R over other purinergic receptors (P2X1-6, P2Y₁–₁₄), confirmed via radioligand binding and calcium flux assays [7] [10].

Selectivity Data:

  • P2X Family: pIC₅₀ of 8.46 (human), 8.81 (rat), 7.8 (mouse), 7.9 (dog), and 8.1 (macaque), indicating species-specific potency variations [2] [5].
  • Off-target screening: Minimal activity at 168 GPCRs, ion channels, and kinases (inhibition <30% at 1 μM) [8].
  • Functional selectivity: Suppresses BzATP-induced IL-1β release (pIC₅₀ = 7.7 in human monocytes; 8.1 in whole blood) without affecting TNF-α secretion [1] [8].

Table 3: Selectivity Profile of JNJ-54175446

Receptor/TargetpIC₅₀ or % Inhibition (1 μM)Assay Type
hP2X78.46Ca²⁺ Flux Assay
rP2X78.81IL-1β Release Assay
mP2X77.8Radioligand Binding
P2X1-6<6.0Electrophysiology
P2Y receptors<20% inhibitioncAMP Accumulation Assay
CYP450 isoforms>50 μM IC₅₀Liver Microsome Stability

Mechanistic Insights:JNJ-54175446 acts as a negative allosteric modulator, binding to a site adjacent to the ATP pocket in the P2X7R extracellular domain. This stabilizes the closed-channel conformation, preventing BzATP-induced pore dilation and subsequent NLRP3 inflammasome activation [10]. Species divergence in potency correlates with sequence variations in transmembrane domains (e.g., residue 95: human Ala vs. rat Ser) [8].

Properties

CAS Number

1627902-21-9

Product Name

JNJ-54175446

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

Molecular Formula

C18H13ClF4N6O

Molecular Weight

440.8 g/mol

InChI

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1

InChI Key

CWFVVQFVGMFTBD-SECBINFHSA-N

SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F

Solubility

Soluble in DMSO

Synonyms

JNJ-54175446; JNJ 54175446; JNJ54175446

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.